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Compound of Interest

Compound Name: Potassium tricyanomethanide

Cat. No.: B1589653

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for
potassium tricyanomethanide, K[C(CN)s]. Due to the limited availability of direct
experimental thermochemical data for this specific compound, this document combines
established theoretical frameworks with data from related compounds to offer robust
estimations and detailed experimental protocols for its determination.

Core Thermochemical Data

A summary of the core physical and estimated thermochemical data for potassium
tricyanomethanide is presented in Table 1. The enthalpy of formation and lattice energy are
estimated based on theoretical calculations and comparison with analogous alkali metal
pseudohalides, as direct experimental values are not readily available in the surveyed
literature.

Table 1: Summary of Physical and Estimated Thermochemical Data for Potassium
Tricyanomethanide
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Property Value Source/Method

Physical Properties

Molecular Formula CaKN3 PubChem[1]
Molecular Weight 129.16 g/mol PubChem[1]
CAS Number 34171-69-2 PubChem[1]
Melting Point 298 °C (571.15 K) ChemicalBook|[2]

Estimated Thermochemical
Data

Standard Enthalpy of

) Value to be estimated Born-Haber Cycle Estimation
Formation (AH°f)

Lattice Energy (U) Value to be estimated Born-Haber Cycle Estimation

Theoretical Framework: The Born-Haber Cycle

The Born-Haber cycle is a theoretical model that applies Hess's Law to calculate the lattice
energy of an ionic compound.[3][4] It relates the standard enthalpy of formation of the ionic
solid to the enthalpy changes of several individual steps involved in its formation from the
constituent elements in their standard states.

A conceptual Born-Haber cycle for potassium tricyanomethanide is illustrated below. This
cycle provides a roadmap for the experimental and theoretical determination of its lattice
energy and enthalpy of formation.
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Caption: Born-Haber cycle for potassium tricyanomethanide.

Experimental Protocols for Thermochemical Data
Determination

The following sections outline detailed experimental methodologies for determining the key
thermochemical parameters of potassium tricyanomethanide.

Determination of the Standard Enthalpy of Formation by
Reaction Calorimetry

Reaction calorimetry can be employed to determine the standard enthalpy of formation by
measuring the heat of a reaction involving the compound of interest. A common method is
solution calorimetry.

Experimental Workflow: Solution Calorimetry
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Solution Calorimetry Workflow
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Caption: Workflow for determining enthalpy of formation via solution calorimetry.
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Methodology:

Sample Preparation: A precisely weighed sample of high-purity potassium
tricyanomethanide is prepared.

Calorimeter Setup: A known volume of a suitable solvent (e.g., deionized water) is placed in
a constant-pressure calorimeter. The system is allowed to reach thermal equilibrium.

Temperature Measurement: The initial temperature of the solvent is recorded.

Dissolution: The potassium tricyanomethanide sample is added to the solvent, and the
dissolution process is initiated with stirring.

Final Temperature: The final temperature of the solution is recorded after the dissolution is
complete and thermal equilibrium is re-established.

Calculation of Heat of Solution: The heat of solution is calculated using the formula: gsoln = -
(msolution x csolution x AT) where m is the mass of the solution, c is the specific heat
capacity of the solution, and AT is the change in temperature.

Calculation of Molar Enthalpy of Solution: The molar enthalpy of solution (AHsolIn) is then
determined.

Application of Hess's Law: The standard enthalpy of formation of potassium
tricyanomethanide can be calculated using Hess's Law by combining the experimentally
determined enthalpy of solution with the known standard enthalpies of formation of the
constituent ions in solution.[5]

Determination of Enthalpy of Sublimation by Knudsen
Effusion Mass Spectrometry (KEMS)

Knudsen effusion mass spectrometry is a powerful technique for measuring the vapor pressure

of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.

[2](3][6]

Methodology:
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o Sample Loading: A small amount of potassium tricyanomethanide is placed in a Knudsen
cell, which is a small, thermally stable container with a very small orifice.

e High Vacuum: The Knudsen cell is placed in a high-vacuum chamber of a mass
spectrometer.

e Heating: The cell is heated to a series of controlled temperatures, causing the sample to
sublime.

o Effusion and lonization: A molecular beam of the gaseous species effuses through the orifice
and is subsequently ionized by an electron beam.

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio and
detected.

o Vapor Pressure Determination: The ion intensity is proportional to the partial pressure of the
corresponding species in the cell.

o Clausius-Clapeyron Equation: The enthalpy of sublimation (AHsub) is determined from the
slope of a plot of In(P) versus 1/T, according to the Clausius-Clapeyron equation.

Data for Born-Haber Cycle Components

To utilize the Born-Haber cycle for estimating the lattice energy and enthalpy of formation of
potassium tricyanomethanide, data for each step is required. Table 2 provides the necessary
experimental and theoretical values.

Table 2: Thermochemical Data for the Born-Haber Cycle of Potassium Tricyanomethanide
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Enthalpy Change
Step Process Source
(kd/mol)
1. Sublimation of
] K(s) - K(g) +89.2 [7]
Potassium
2. First lonization
) K(g) - K*(g) + e~ +418.8 [7]
Energy of Potassium
3. Formation of
Gaseous 2C(s, graphite) + 3/2 ) Theoretical
] ) Estimated )
Tricyanomethanide N2(g) — C(CN)s(g) Calculation
Radical
4. Electron Affinity of )
] ) C(CN)s(g) + e~ - ) Theoretical
Tricyanomethanide Estimated )
[C(CN)s]~(9) Calculation

Radical

5. Standard Enthalpy
of Formation of
K[C(CN)s]

K(s) + 2C(s, graphite)
+3/2 N2(g) - K--
INVALID-LINK--

To be determined

6. Lattice Energy of
K[C(CN)s]

K*(g) + [C(CN)s]~(9)
— K--INVALID-LINK--

To be determined

Note: The enthalpy of formation of the gaseous tricyanomethanide radical and its electron

affinity are not readily available from experimental sources and would require high-level

computational chemistry for accurate determination.

Conclusion

This technical guide has outlined the key thermochemical properties of potassium

tricyanomethanide, providing a framework for their experimental determination and theoretical

estimation. While direct experimental data for the enthalpy of formation and lattice energy are

currently scarce, the detailed protocols for reaction calorimetry and Knudsen effusion mass

spectrometry offer clear pathways for future research. The application of the Born-Haber cycle,

supported by data from related compounds and computational chemistry, provides a robust

method for estimating these crucial thermochemical parameters. This information is vital for
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researchers and professionals in materials science and drug development who require a
thorough understanding of the energetic properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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